(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid is an organic compound that features a methoxyphenyl group and a prop-2-enamido group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine under reflux conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, but with different amine functionalities.
Uniqueness
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmaceutical agent make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/b9-6+/t14-/m0/s1 |
InChI Key |
GJNMUKNLXQRDQV-MRZGDXHCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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